

A Head-to-Head Comparison of Substance P ELISA Kits for Researchers

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Compound of Interest

Compound Name: Substance P TFA

Cat. No.: B8069863

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For researchers, scientists, and professionals in drug development, the accurate quantification of Substance P (SP) is crucial for advancing studies in pain, inflammation, and neurobiology. The enzyme-linked immunosorbent assay (ELISA) is a widely used method for this purpose, offering high sensitivity and specificity. However, the market is populated with a variety of ELISA kits, each with its own set of performance characteristics. This guide provides an objective comparison of several commercially available Substance P ELISA kits, supported by manufacturer-provided experimental data, to aid in the selection of the most suitable kit for your research needs.

Performance Data of Substance P ELISA Kits

The following table summarizes the key quantitative data for a selection of Substance P ELISA kits. This information has been compiled from the manufacturers' product datasheets and provides a comparative overview of their performance.

Manufacturer	Kit Catalog #	Assay Type	Sensitivity (pg/mL)	Assay Range (pg/mL)	Sample Types
R&D Systems	KGE007	Competitive ELISA	43.8	39 - 2500	Cell Culture Supernates, Serum, Plasma (Heparin), Saliva, Urine[1]
Abcam	ab288318	Competitive ELISA	5.3	9.8 - 10000	Serum, Plasma, Cell Culture Supernatant, Saliva, Urine
Invitrogen	EEL013	Competitive ELISA	46.88	78.13 - 5000	Serum, Plasma[2]
ELK Biotechnology	HUFI03113	Sandwich ELISA	5.41	15.63 - 1000	Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates[3]
RayBiotech	EIA-SP-1	Competitive ELISA	Not specified	Not specified	Serum, Plasma, Cell Culture Supernatants [4]
Antibodies.com	A326981	Competitive ELISA	Not specified	Not specified	Serum, Plasma, and other

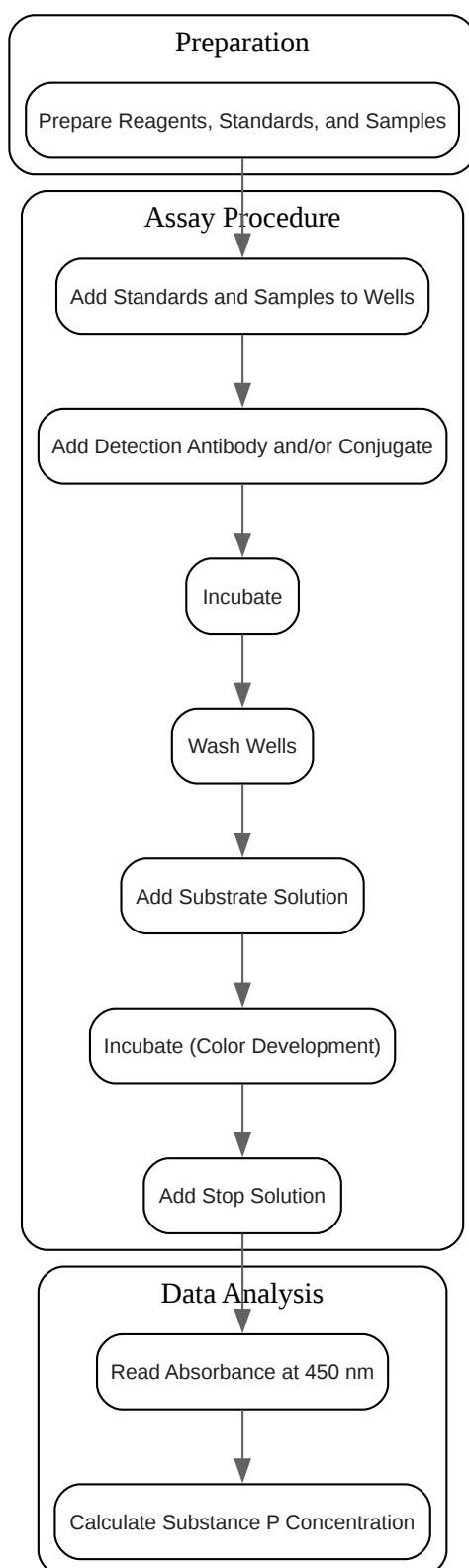
					biological fluids[5]
MyBioSource	MBS703659	Competitive ELISA	Not specified	Not specified	Biological fluids[6]
Novus Biologicals	NBP3-42246	Competitive ELISA	Not specified	Not specified	Serum, Plasma and other biological fluids[7]

Note: The absence of specific data points indicates that the information was not readily available on the manufacturer's public documentation. Researchers are encouraged to contact the manufacturers for more detailed information.

Experimental Protocols and Methodologies

The general principle behind most of the compared Substance P ELISA kits is a competitive immunoassay. Below is a generalized experimental workflow, followed by a more detailed breakdown of a typical protocol.

General Experimental Workflow



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Caption: A generalized workflow for a competitive Substance P ELISA.

Detailed Experimental Protocol (Competitive ELISA)

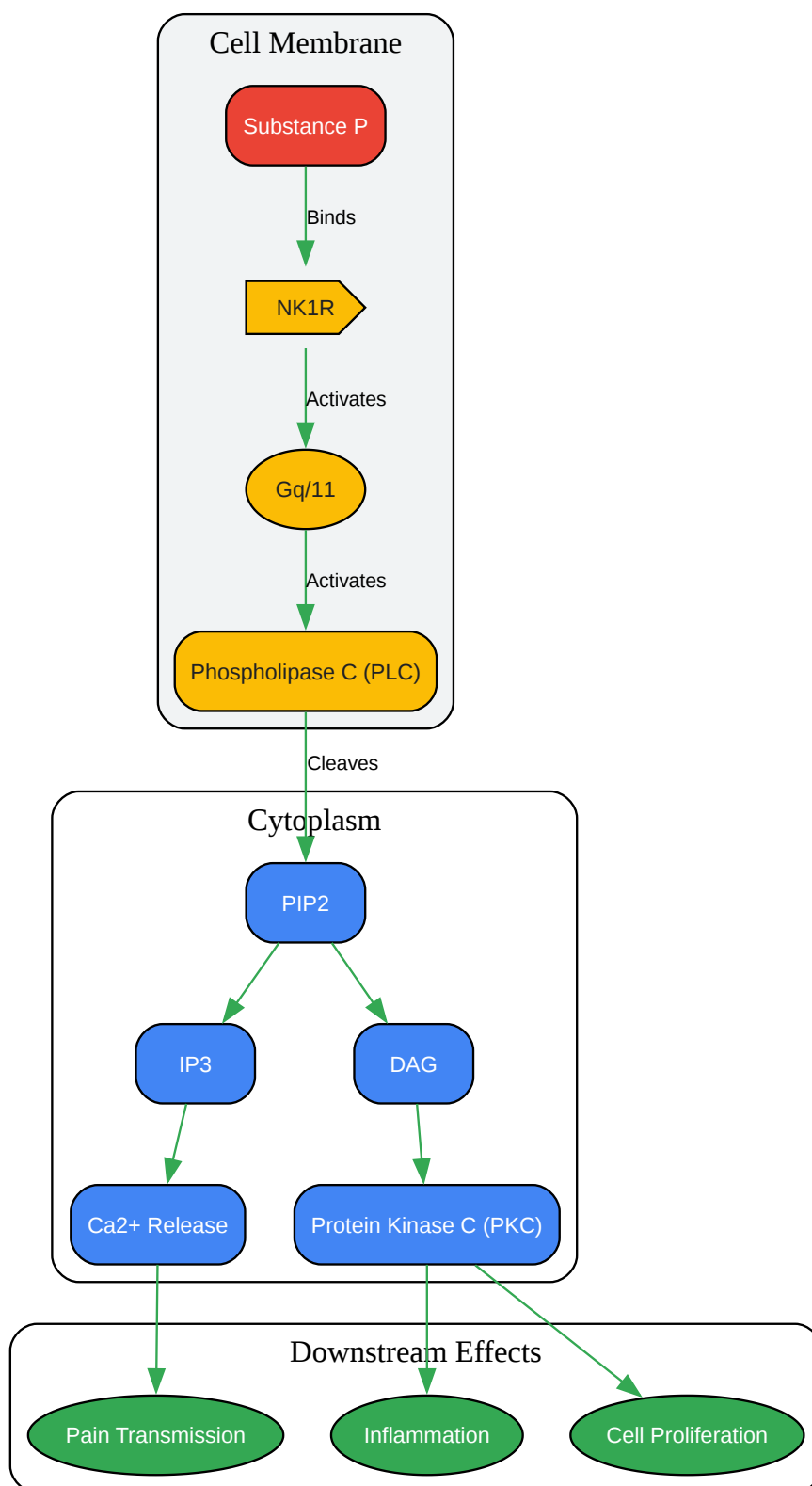
This protocol is a composite of methodologies described by various manufacturers and represents a typical procedure. For specific details, always refer to the manual of the chosen kit.

- Reagent and Sample Preparation:
 - Bring all reagents and samples to room temperature before use.
 - Reconstitute or dilute standards, detection antibodies, and other kit components as instructed in the kit manual.
 - Prepare serial dilutions of the standard to generate a standard curve.
 - Dilute samples as necessary to fall within the assay's detection range. Recommended dilution factors vary by sample type and kit, so preliminary testing may be required.
- Assay Procedure:
 - Add a specific volume of standard, control, or sample to the appropriate wells of the microplate, which is pre-coated with a capture antibody.
 - Add the biotinylated Substance P or a similar detection reagent to each well. In a competitive assay, the Substance P in the sample competes with the labeled Substance P for binding to the antibody.
 - Incubate the plate for the time and at the temperature specified in the protocol (e.g., 2.5 hours at room temperature).
 - Aspirate the liquid from each well and wash the wells multiple times with the provided wash buffer. This step removes unbound reagents.
 - Add a streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate. The streptavidin binds to the biotinylated components.
 - Wash the wells again to remove unbound streptavidin-HRP.

- Add the TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.
- Incubate the plate in the dark for a specified period to allow for color development.
- Add a stop solution to each well to terminate the enzymatic reaction. The color will change, typically from blue to yellow.
- Data Analysis:
 - Immediately read the absorbance of each well at 450 nm using a microplate reader.
 - Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
 - Determine the concentration of Substance P in the samples by interpolating their absorbance values on the standard curve. The concentration of Substance P is inversely proportional to the color intensity.[8]

Substance P Signaling Pathway

Substance P exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[2] The activation of NK1R initiates a cascade of intracellular signaling events that are implicated in pain transmission, inflammation, and other physiological processes.



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Caption: The Substance P/NK1R signaling pathway.

Conclusion

The selection of an appropriate Substance P ELISA kit is a critical step in ensuring the reliability and accuracy of experimental results. This guide provides a comparative overview of several commercially available kits based on manufacturer-provided data. While this information is a valuable starting point, it is important to note the lack of independent, head-to-head comparative studies in the public domain. Therefore, researchers are strongly encouraged to consider the specific requirements of their study, such as sample type, required sensitivity, and assay range, and to potentially perform in-house validation of their chosen kit. For the most accurate and up-to-date information, direct consultation with the manufacturers is recommended.

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